molecular formula C14H10BrClN2 B12227195 5-Bromo-1-(4-chlorobenzyl)-1H-indazole

5-Bromo-1-(4-chlorobenzyl)-1H-indazole

Cat. No.: B12227195
M. Wt: 321.60 g/mol
InChI Key: NZQXMOJNKNMFQE-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-chlorobenzyl)-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities This particular compound features a bromine atom at the 5-position and a 4-chlorobenzyl group attached to the nitrogen atom of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-chlorobenzyl)-1H-indazole typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromoaniline.

    Diazotization: 4-Bromoaniline is diazotized using sodium nitrite and hydrochloric acid at 0°C to form the diazonium salt.

    Reduction: The diazonium salt is reduced using stannous chloride in hydrochloric acid to yield 4-bromophenylhydrazine.

    Condensation: 4-Bromophenylhydrazine is condensed with ethyl pyruvate in ethanol under an argon atmosphere and refluxed for 5.5 hours to form ethyl 5-bromo-1H-indole-2-carboxylate.

    Cyclization: The intermediate is cyclized using polyphosphoric acid at 120°C for 20-30 minutes to yield the indazole core.

    Benzylation: The indazole core is benzylated with 4-chlorobenzyl chloride in the presence of cesium carbonate in dimethylformamide at 60°C for 16 hours.

    Hydrolysis: The benzylated ester is hydrolyzed using lithium hydroxide in a mixture of tetrahydrofuran, water, and ethanol at room temperature for 3-4 hours to yield the desired carboxylic acid.

    Coupling: The carboxylic acid is coupled with appropriate amines using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, hydroxybenzotriazole, and N,N-diisopropylethylamine in dimethylformamide to afford the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(4-chlorobenzyl)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The benzyl group can participate in coupling reactions with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the indazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Coupling: Complex molecules with extended aromatic systems.

Scientific Research Applications

5-Bromo-1-(4-chlorobenzyl)-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-chlorobenzyl)-1H-indazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit bacterial enzymes, leading to antibacterial effects.

    Receptor Binding: The compound may bind to specific receptors in cells, modulating biological pathways.

    Pathways Involved: It affects pathways related to cell growth, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-indazole: Lacks the 4-chlorobenzyl group, making it less complex.

    1-(4-Chlorobenzyl)-1H-indazole: Lacks the bromine atom, altering its reactivity.

    5-Bromo-1-(4-methylbenzyl)-1H-indazole: Has a methyl group instead of a chlorine atom, affecting its chemical properties.

Uniqueness

5-Bromo-1-(4-chlorobenzyl)-1H-indazole is unique due to the presence of both the bromine atom and the 4-chlorobenzyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H10BrClN2

Molecular Weight

321.60 g/mol

IUPAC Name

5-bromo-1-[(4-chlorophenyl)methyl]indazole

InChI

InChI=1S/C14H10BrClN2/c15-12-3-6-14-11(7-12)8-17-18(14)9-10-1-4-13(16)5-2-10/h1-8H,9H2

InChI Key

NZQXMOJNKNMFQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Br)C=N2)Cl

Origin of Product

United States

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